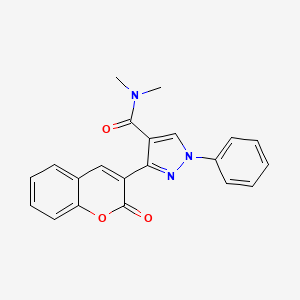

N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a hybrid heterocyclic compound combining a pyrazole core with a coumarin (2H-chromen-2-one) moiety. The pyrazole ring is substituted at position 1 with a phenyl group and at position 4 with an N,N-dimethyl carboxamide group, while position 3 is linked to the coumarin system.

Properties

IUPAC Name |

N,N-dimethyl-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-23(2)20(25)17-13-24(15-9-4-3-5-10-15)22-19(17)16-12-14-8-6-7-11-18(14)27-21(16)26/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAWKTYUDSRXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: Biologically, N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.

Medicine: In medicine, this compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways and interact with molecular targets makes it a valuable tool in drug discovery.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. Additionally, its antioxidant activity is attributed to its ability to neutralize free radicals and prevent oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Pyrazole-Carboxamide Family

Compounds 3a–3p from Molecules (2015, 20, 807–821) share a pyrazole-carboxamide scaffold but differ in substituents :

- Key differences: 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide lacks the coumarin moiety but includes chloro, cyano, and methyl groups. 3d: Features a 4-fluorophenyl substituent, enhancing electronic effects compared to the coumarin system in the target compound. Target compound: The coumarin group introduces extended π-conjugation, likely increasing UV absorption and fluorescence compared to halogenated analogs.

Table 1: Physicochemical and Spectral Comparison

Electronic and Functional Differences

- Coumarin vs.

- Carboxamide groups: The N,N-dimethyl carboxamide in the target compound may improve solubility in polar solvents relative to cyano-substituted analogs like 3a.

Biological Activity

N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a coumarin moiety, which is known for its various biological activities. The structural formula can be represented as follows:

This structure contributes to its interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- A549 (lung carcinoma) : Exhibited significant cytotoxicity with an IC50 value of approximately 49.85 µM .

- MCF-7 (breast cancer) : Demonstrated strong inhibition of cell proliferation, with some derivatives achieving IC50 values as low as 0.01 µM .

In a comparative study, derivatives of pyrazole compounds were synthesized and evaluated for their antitumor efficacy. The results indicated that modifications in the substituents on the pyrazole ring significantly influenced the biological activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that it could reduce these cytokines by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is primarily mediated through:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of Aurora-A kinase, which is crucial in cell cycle regulation. This inhibition correlates with its antiproliferative effects observed in cancer cells .

- Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to increased caspase activity in treated cancer cells .

- Antiangiogenic Properties : The compound has been reported to inhibit VEGF-induced proliferation in endothelial cells, indicating its potential in preventing tumor angiogenesis .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

- Study on A549 Cell Line : A derivative was tested against A549 cells, showing a dose-dependent response with significant apoptosis induction at higher concentrations .

- MCF-7 Cell Line Evaluation : Another study focused on MCF-7 cells where the compound exhibited notable cytotoxicity and was compared against established chemotherapeutic agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide?

- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the coumarin-3-carbaldehyde intermediate by condensing salicylaldehyde derivatives with diethyl malonate under acidic conditions. Next, react this with phenylhydrazine to form the pyrazole ring. Finally, introduce the N,N-dimethylcarboxamide group using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via column chromatography .

- Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization steps) and monitor intermediates using TLC or HPLC. Yield improvements (>60%) are achievable by controlling stoichiometry and solvent polarity (DMF or THF preferred for amidation) .

Q. What structural features of this compound are critical for its crystallographic characterization?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals planar pyrazole and coumarin moieties, with dihedral angles between rings (e.g., 37.4–67.0°) influencing molecular packing. Key hydrogen bonds (N–H⋯O and C–H⋯O) stabilize the lattice, forming 2D supramolecular networks. Use Mercury software to analyze torsion angles and intermolecular interactions .

- Validation : Cross-validate SCXRD data with computational geometry optimization (DFT) to confirm bond lengths and angles within ±0.05 Å deviation .

Q. Which biological assays are typically used to evaluate this compound’s activity?

- Methodology : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria), antifungal assays (agar diffusion), and cytotoxicity (MTT assay on cancer cell lines). Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .

- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., fluconazole for fungi, doxorubicin for cancer). Activity is often linked to electron-withdrawing groups on the coumarin ring enhancing membrane permeability .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices. Use Gaussian 09 or ORCA software. Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR kinase by analyzing hydrophobic pockets and hydrogen-bonding interactions .

- Validation : Correlate computational binding scores with experimental IC₅₀ values. A ΔG ≤ −8 kcal/mol typically indicates strong inhibitory potential .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Address discrepancies by:

- Batch Consistency : Verify compound purity (>95% via LC-MS) and polymorphic forms (using PXRD).

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., electron-deficient coumarin derivatives may show enhanced antibacterial activity but reduced solubility .

- Case Study : If one study reports antifungal activity (MIC = 8 µg/mL) while another shows inactivity, check for differences in fungal strains or culture media pH affecting protonation states .

Q. What strategies improve synthetic yield and scalability of this compound?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time (from 12 h to 2 h) for pyrazole formation at 100°C, improving yield by 20–25% .

- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing aryl substituents, achieving >80% yield in DMF/H₂O .

- Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., hexane/ethyl acetate) for gram-scale production .

- Troubleshooting : Low yields (<40%) in amidation steps may require excess EDC (1.5 eq) and 4-dimethylaminopyridine (DMAP) as a catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.